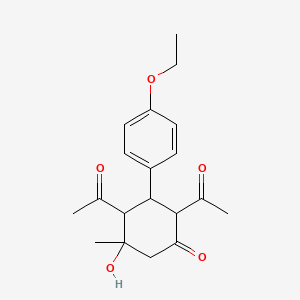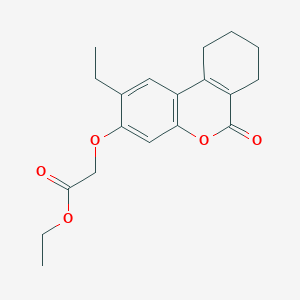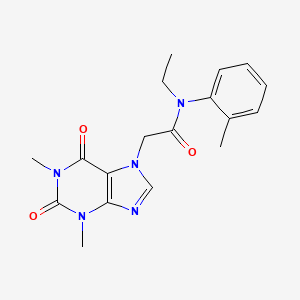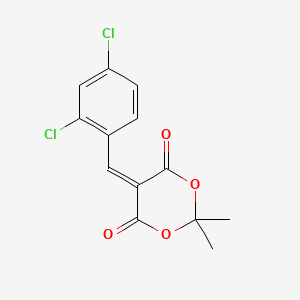![molecular formula C26H24ClN5O4S2 B11634723 4-[(5Z)-5-({2-[4-(3-Chlorophenyl)-1-piperazinyl]-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}methylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]butanoic acid](/img/structure/B11634723.png)
4-[(5Z)-5-({2-[4-(3-Chlorophenyl)-1-piperazinyl]-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}methylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(5Z)-5-({2-[4-(3-Chlorophenyl)-1-piperazinyl]-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}methylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]butanoic acid is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5Z)-5-({2-[4-(3-Chlorophenyl)-1-piperazinyl]-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}methylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]butanoic acid involves multiple steps, starting from readily available precursors. The key steps typically include the formation of the pyrido[1,2-A]pyrimidine core, followed by the introduction of the piperazine and thiazolidinone moieties. The final step involves the coupling of the thiazolidinone derivative with butanoic acid under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(5Z)-5-({2-[4-(3-Chlorophenyl)-1-piperazinyl]-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}methylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the thioxo group to a sulfoxide or sulfone.
Reduction: The compound can be reduced to modify the oxo groups.
Substitution: The chlorophenyl group can be substituted with other functional groups to create derivatives.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4-[(5Z)-5-({2-[4-(3-Chlorophenyl)-1-piperazinyl]-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}methylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]butanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(5Z)-5-({2-[4-(3-Chlorophenyl)-1-piperazinyl]-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}methylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]butanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **4-[(5Z)-5-({2-[4-(3-Chlorophenyl)-1-piperazinyl]-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}methylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]butanoic acid shares similarities with other thiazolidinone derivatives and pyrido[1,2-A]pyrimidine compounds.
Other similar compounds: 4-oxo-2-thioxo-1,3-thiazolidin-3-yl derivatives, pyrido[1,2-A]pyrimidine derivatives.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of chemical and biological properties
Properties
Molecular Formula |
C26H24ClN5O4S2 |
|---|---|
Molecular Weight |
570.1 g/mol |
IUPAC Name |
4-[(5Z)-5-[[2-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
InChI |
InChI=1S/C26H24ClN5O4S2/c27-17-5-3-6-18(15-17)29-11-13-30(14-12-29)23-19(24(35)31-9-2-1-7-21(31)28-23)16-20-25(36)32(26(37)38-20)10-4-8-22(33)34/h1-3,5-7,9,15-16H,4,8,10-14H2,(H,33,34)/b20-16- |
InChI Key |
UBXAGPLBVVLGOW-SILNSSARSA-N |
Isomeric SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=C(C(=O)N4C=CC=CC4=N3)/C=C\5/C(=O)N(C(=S)S5)CCCC(=O)O |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=C(C(=O)N4C=CC=CC4=N3)C=C5C(=O)N(C(=S)S5)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11634641.png)


![3-[(Z)-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-morpholinyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11634648.png)
![5-Cyclohexyl-5-methyl-2-[(2-methylprop-2-en-1-yl)sulfanyl]-5,6-dihydrobenzo[h]quinazolin-4-ol](/img/structure/B11634653.png)
![3-ethyl-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B11634665.png)

![2-({3-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}methyl)benzonitrile](/img/structure/B11634675.png)

![(6Z)-5-imino-6-[3-methoxy-4-(propan-2-yloxy)benzylidene]-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11634682.png)
![4-tert-butyl-N-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B11634684.png)

![(5Z)-5-({3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(pyridin-3-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11634700.png)
![ethyl 5-(acetyloxy)-6-bromo-2-[(4-methylpiperidin-1-yl)methyl]-1-phenyl-1H-indole-3-carboxylate](/img/structure/B11634712.png)
